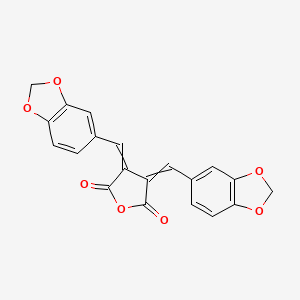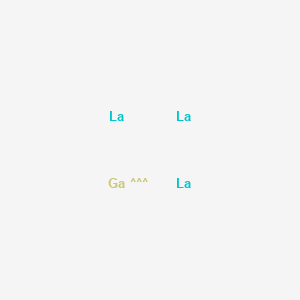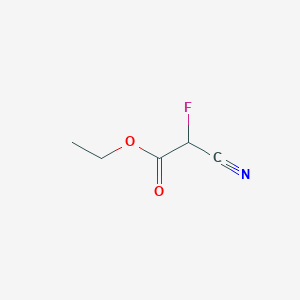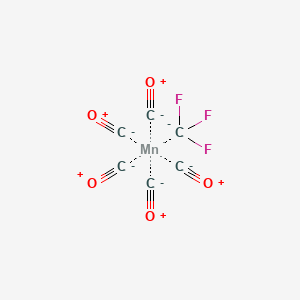
4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexanone, featuring a tert-butyl group and a hydroxymethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 4-tert-butylcyclohexanone with formaldehyde under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-tert-butylcyclohexanone in a suitable solvent such as ethanol.
- Add an aqueous solution of formaldehyde and a base, such as sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexanone
- 4-tert-Butyl-2-methylcyclohexanone
- 4-tert-Butyl-2-oxocyclohexanone
Uniqueness
4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one is unique due to the presence of both a tert-butyl group and a hydroxymethylidene group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
22252-96-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-tert-butyl-2-(hydroxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h7,9,12H,4-6H2,1-3H3 |
InChI Key |
DHQHUIAZXSDYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(=CO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
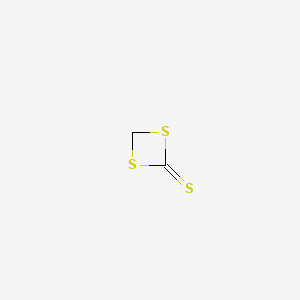
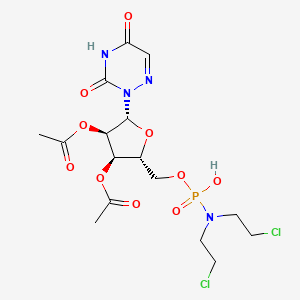
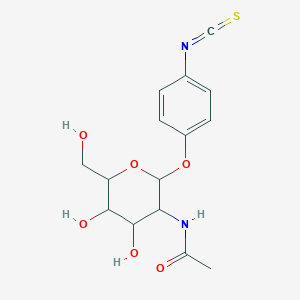
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)

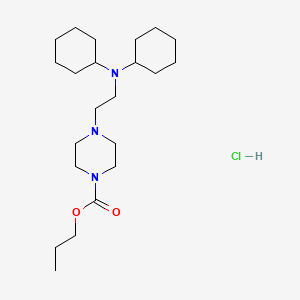
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
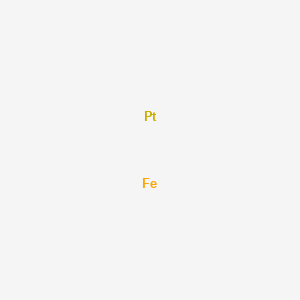
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
